molecular formula C12H15NO4 B12113752 4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid

4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid

Katalognummer: B12113752
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: KXBGBPZQDPRDQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid is an organic compound with a complex structure that includes both amino and hydroxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid typically involves multiple steps. One common method includes the reaction of 4-hydroxyphenylacetic acid with ethylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, including oxidation and hydrolysis, to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols .

Wissenschaftliche Forschungsanwendungen

4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid is unique due to its specific structure, which includes both amino and hydroxy functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C12H15NO4

Molekulargewicht

237.25 g/mol

IUPAC-Name

4-[2-(4-hydroxyphenyl)ethylamino]-4-oxobutanoic acid

InChI

InChI=1S/C12H15NO4/c14-10-3-1-9(2-4-10)7-8-13-11(15)5-6-12(16)17/h1-4,14H,5-8H2,(H,13,15)(H,16,17)

InChI-Schlüssel

KXBGBPZQDPRDQU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCNC(=O)CCC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.